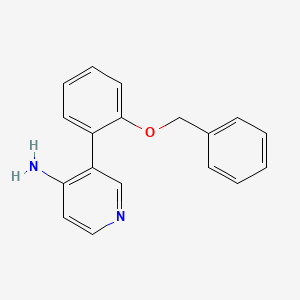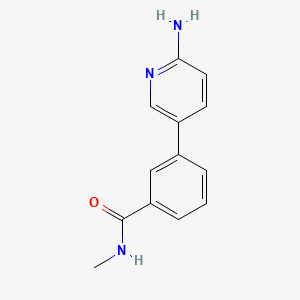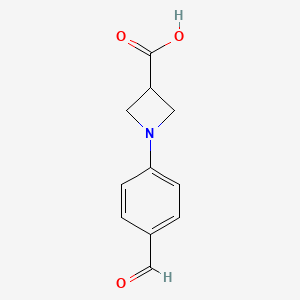
1-(4-Formylphenyl)azetidin-3-carbonsäure
Übersicht
Beschreibung
1-(4-Formylphenyl)azetidine-3-carboxylic acid is a chemical compound with the CAS Number: 1355248-05-3. It has a molecular weight of 205.21 and its IUPAC name is 1-(4-formylphenyl)-3-azetidinecarboxylic acid .
Synthesis Analysis
The synthesis of 1-(4-Formylphenyl)azetidine-3-carboxylic acid involves a two-step reaction. The first stage involves the reaction of 1-(4-formylphenyl)azetidine-3-carboxylic acid with potassium carbonate in N,N-dimethyl-formamide at 0℃ for 10 minutes. This is followed by the addition of methyl iodide at 0℃. The resulting reaction mixture is stirred at room temperature for 2 hours under a nitrogen atmosphere .Molecular Structure Analysis
The InChI code for 1-(4-Formylphenyl)azetidine-3-carboxylic acid is 1S/C11H11NO3/c13-7-8-1-3-10(4-2-8)12-5-9(6-12)11(14)15/h1-4,7,9H,5-6H2,(H,14,15). The InChI key is JBVARJKZZNPSDV-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Azetidin-Derivate, darunter „1-(4-Formylphenyl)azetidin-3-carbonsäure“, wurden zur Herstellung einer Vielzahl pharmazeutisch wirksamer Verbindungen verwendet . Diese Verbindungen können zur Entwicklung neuer Medikamente und Therapien eingesetzt werden und tragen damit wesentlich zum Gebiet der pharmazeutischen Chemie bei.
Pflanzenschutzforschung
Azetidin und seine Derivate sind wertvolle Verbindungen in der Pflanzenschutzforschung . Sie können bei der Entwicklung neuer Pestizide, Herbizide und anderer landwirtschaftlicher Chemikalien verwendet werden.
Peptidsynthese
“this compound” kann bei der Peptidsynthese verwendet werden . Peptide sind in der biologischen Forschung und Medikamentenentwicklung von entscheidender Bedeutung, und diese Verbindung kann bei der Herstellung neuer peptidbasierter Medikamente und Therapien helfen.
Gametocide Aktivität
Derivate der Azetidin-3-carbonsäure, darunter „this compound“, haben eine gametocide Aktivität gezeigt . Das bedeutet, dass sie in der Forschung zur Fruchtbarkeit und Reproduktion eingesetzt werden können.
β-Prolin-Analoga
Azetidin-3-carbonsäure-Derivate haben eine Anwendung als β-Prolin-Analoga gefunden . Das macht sie nützlich in der Forschung zur Proteinstruktur und -funktion, da Prolin eine der zwanzig Aminosäuren ist, aus denen Proteine in lebenden Organismen aufgebaut werden.
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(4-formylphenyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-7-8-1-3-10(4-2-8)12-5-9(6-12)11(14)15/h1-4,7,9H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVARJKZZNPSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742808 | |
| Record name | 1-(4-Formylphenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-05-3 | |
| Record name | 1-(4-Formylphenyl)-3-azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Formylphenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)
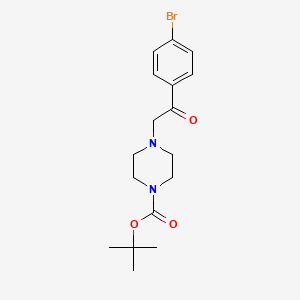

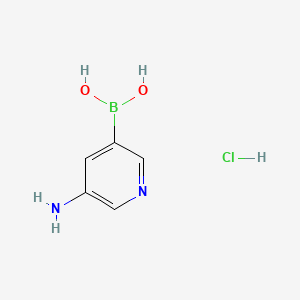
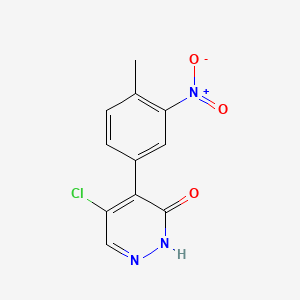


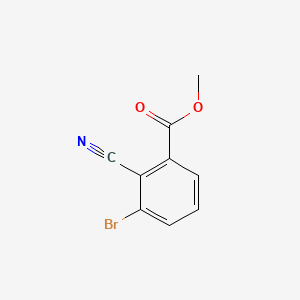
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)

